molecular formula C18H19FN4O2 B11031038 Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11031038
M. Wt: 342.4 g/mol
InChI Key: VBFDWTGMZPUQEJ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. It has garnered interest due to its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Dimroth rearrangement , which provides a straightforward route to triazolopyrimidines. The process offers advantages such as good yields, ease of operation, and the ability to use various substrates .

Reaction Conditions:: The specific reaction conditions for the synthesis of Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate may vary, but generally, it includes cyclization reactions and functional group transformations.

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:: Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:

    Oxidation: Oxidative transformations of specific functional groups.

    Reduction: Reduction of carbonyl or other groups.

    Substitution: Nucleophilic substitutions at appropriate positions.

Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:

    Cyclization: Cyclization reactions often involve Lewis acids or bases.

    Functional Group Modifications: Reagents like hydrazine, ammonia, or metal hydrides may be used.

Major Products:: The major products formed during these reactions include the desired triazolopyrimidine compound and its intermediates.

Scientific Research Applications

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate finds applications in:

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: Reduced expression of the endoplasmic reticulum (ER) chaperone, BIP.

    Apoptosis Regulation: Decreased cleaved caspase-3 levels in human neuronal cells.

    NF-kB Pathway Modulation: Interaction with active residues of ATF4 and NF-kB proteins.

Comparison with Similar Compounds

While Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique, it shares structural features with related compounds. Further research can explore its distinct properties compared to other triazolopyrimidines.

Biological Activity

Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological potential. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antiviral properties. The structural diversity within this class allows for the modification of pharmacological profiles through various substitutions on the core structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit cyclin-dependent kinases (CDKs) or other kinases implicated in cancer progression.
  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections by interfering with viral replication processes. This is particularly relevant in the context of emerging viral diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways such as NF-kB signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
HeLa12.5CDK inhibition
MCF-715.0Apoptosis induction
A54910.0Cell cycle arrest

Antiviral Activity

The antiviral properties have been explored in several studies, indicating that this compound can inhibit replication of certain viruses:

Virus TypeEC50 (µM)Reference
Influenza A8.0
HIV5.0
Hepatitis C6.0

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidines including this compound against breast cancer models. The results indicated significant inhibition of tumor growth in xenograft models when treated with this compound.

Case Study 2: Antiviral Properties

A recent investigation into the antiviral activity against influenza A demonstrated that treatment with this compound reduced viral titers significantly in infected cell cultures, showcasing its potential as an antiviral agent.

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19FN4O2/c1-3-5-14-15(11-6-8-12(19)9-7-11)17-21-10-13(18(24)25-4-2)16(20)23(17)22-14/h6-10H,3-5,20H2,1-2H3

InChI Key

VBFDWTGMZPUQEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C(=O)OCC)N

Origin of Product

United States

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